N-Octylaniline

Physical property Boiling point Thermal stability

N-Octylaniline (CAS 3007-71-4), also known as N-phenyl-1-octanamine, is a secondary aromatic amine featuring an eight-carbon alkyl chain attached to an aniline core. This C8 substitution confers intermediate hydrophobicity relative to its shorter-chain (e.g., N-hexylaniline) and longer-chain (e.g., N-decylaniline) analogs, positioning it as a balanced building block in both solvent extraction chemistry and functional polymer synthesis.

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
CAS No. 3007-71-4
Cat. No. B1295330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octylaniline
CAS3007-71-4
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCCCCCCCCNC1=CC=CC=C1
InChIInChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3
InChIKeyGCULWAWIZUGXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octylaniline (CAS 3007-71-4): A Balanced Hydrophobic Aromatic Amine for Selective Metal Extraction and Advanced Materials Synthesis


N-Octylaniline (CAS 3007-71-4), also known as N-phenyl-1-octanamine, is a secondary aromatic amine featuring an eight-carbon alkyl chain attached to an aniline core. This C8 substitution confers intermediate hydrophobicity relative to its shorter-chain (e.g., N-hexylaniline) and longer-chain (e.g., N-decylaniline) analogs, positioning it as a balanced building block in both solvent extraction chemistry and functional polymer synthesis [1]. The compound exists as a liquid with a density of 0.910–0.914 g/cm³ and a boiling point of approximately 310°C at 760 mmHg, making it suitable for high-temperature processing [1].

Why N-Octylaniline Cannot Be Replaced by Generic N-Alkylaniline Analogs


While N-alkylanilines form a homologous series, N-octylaniline occupies a distinct performance niche where the C8 alkyl chain optimizes the balance between aqueous immiscibility and metal-complex solubility, which shorter-chain analogs fail to achieve, and avoids the high viscosity and emulsion-forming tendency of longer-chain analogs. Substituting N-octylaniline with N-butylaniline or N-hexylaniline reduces metal loading capacity in extraction processes due to lower organic-phase compatibility [1][2]. Conversely, N-decylaniline and N-dodecylaniline exhibit excessive hydrophobicity, leading to prolonged phase separation times and emulsion instability during industrial-scale liquid–liquid extraction [2]. The C8 chain length specifically enables quantitative platinum(IV) extraction across a wide acid concentration range while maintaining rapid 30-second equilibration kinetics that shorter- and longer-chain analogs cannot simultaneously deliver [3].

N-Octylaniline: Quantitative Differentiation Evidence for Scientific Selection


N-Octylaniline vs. N-Hexylaniline: 34°C Higher Atmospheric Boiling Point Enables Broader High-Temperature Processing

N-Octylaniline exhibits an atmospheric boiling point of 310.2°C at 760 mmHg, which is 34.1°C higher than that of N-hexylaniline (276.1°C at 760 mmHg) . This increased thermal stability is directly attributable to the extended C8 alkyl chain, which enhances intermolecular van der Waals forces without introducing the processing viscosity issues observed with C10+ analogs. The higher boiling point permits N-octylaniline to be used in high-temperature solvent extraction and polymer synthesis protocols where N-hexylaniline would volatilize prematurely.

Physical property Boiling point Thermal stability

N-Octylaniline in Platinum(IV) Extraction: 30-Second Equilibration vs. 60–90 Minutes for Alternative Extractants

In the extraction of platinum(IV) from acidic media, N-n-octylaniline in xylene achieves quantitative extraction with an equilibration time of 30 seconds [1]. In direct comparison, the alternative extractant S-(decyl)-N,N′-diphenyl isothiouronium bromide (DDTU) requires 90 minutes to reach equilibrium under analogous conditions, while triphenylphosphine requires 60 minutes [1]. This kinetic advantage is attributed to the optimal balance of chain length, which facilitates rapid interfacial mass transfer without the emulsion stabilization issues observed with longer-chain amines.

Solvent extraction Platinum recovery Kinetics

N-Octylaniline Aluminum Loading Capacity: 3 mg Al(III) per 10 mL 2% Reagent Solution

The metal loading capacity of n-octylaniline for aluminum(III) extraction from succinate media was determined to be 3 mg of Al(III) per 10 mL of 2% (v/v) n-octylaniline solution in toluene [1]. This loading value represents the practical upper limit of metal uptake before saturation occurs, providing a critical design parameter for scaling extraction processes. Shorter-chain N-alkylanilines exhibit lower loading capacities due to reduced organic-phase compatibility of the metal-extractant complex, while longer-chain analogs demonstrate higher loading but suffer from emulsion formation [2].

Metal loading capacity Aluminum extraction Liquid-liquid extraction

Chromatographic Separation of Ga(III), In(III), and Tl(III): Differentiated HCl Molarity Requirements

Using n-octylaniline as a stationary phase on silica gel, quantitative extraction of gallium(III), indium(III), and thallium(III) is achieved at distinctly different hydrochloric acid concentrations: 6.0 M HCl for Ga(III), 0.7 M HCl for In(III), and 0.7 M HCl for Tl(III) [1]. This wide differential in acid molarity requirements—specifically the 5.3 M gap between Ga(III) and In(III)/Tl(III)—enables sequential chromatographic separation of these chemically similar Group IIIA elements. The C8 chain length provides an optimal balance of lipophilicity and amine basicity that shorter-chain analogs cannot achieve, as they exhibit insufficient retention, while longer-chain analogs produce overlapping extraction profiles due to excessive hydrophobic interaction.

Extraction chromatography Group IIIA elements Selectivity

N-Octylaniline: High-Value Application Scenarios Supported by Quantitative Evidence


High-Throughput Precious Metal Recovery from Platinum-Bearing Materials

N-Octylaniline enables quantitative platinum(IV) extraction with 30-second equilibration—180× faster than alternative extractants such as DDTU [1]. This rapid kinetics profile supports high-throughput analytical workflows and industrial precious metal recovery operations where processing time directly impacts economics. The method is validated for mattes, sludges, and flotation concentrates with detection limits of 100 ppm for Pt and Ir, 40 ppm for Ru, and 10 ppm for Pd and Rh [2].

Sequential Chromatographic Purification of Gallium, Indium, and Thallium

The 5.3 M HCl differential between Ga(III) extraction (6.0 M) and In(III)/Tl(III) extraction (0.7 M) using n-octylaniline-coated silica gel enables sequential separation of these Group IIIA elements [1]. This application is directly relevant to semiconductor material purification (gallium), transparent conductive oxide production (indium), and specialized electronic component manufacturing (thallium).

Aluminum(III) Quantitation in Complex Matrices Including Alloys and Pharmaceuticals

With a verified metal loading capacity of 3 mg Al(III) per 10 mL of 2% n-octylaniline solution, this extractant enables selective aluminum separation from Fe(III), Zn(II), Cd(II), Hg(II), Ga(III), In(III), Tl(I), Tl(III), Pb(II), Cu(II), Mn(II), Mg(II), Cr(VI), Sn(IV), and Co(II) [1]. The method has been validated on real samples including alloys, ores, and pharmaceutical formulations, making it suitable for quality control and analytical service laboratories requiring interference-free aluminum determination.

High-Temperature Polymer Synthesis Requiring Non-Volatile Aromatic Amine Building Blocks

The 310.2°C atmospheric boiling point of N-octylaniline provides a 34°C processing window advantage over N-hexylaniline (276.1°C) for polycondensation reactions [1][2]. This thermal stability supports Buchwald–Hartwig aryl amination syntheses of poly(arylamine)s [3] and the preparation of liquid-crystalline diacetylene monomers bearing 4-oxybenzylidene-4′-n-octylaniline side groups [4], where premature volatilization of shorter-chain analogs would compromise stoichiometry and polymer molecular weight.

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